molecular formula C14H12N10O B12580427 2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline] CAS No. 296793-69-6

2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]

Cat. No.: B12580427
CAS No.: 296793-69-6
M. Wt: 336.31 g/mol
InChI Key: TVTNSJKOWAWWFX-UHFFFAOYSA-N
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Description

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is a chemical compound known for its unique structure and properties It consists of two aniline groups connected by an oxygen bridge, each substituted with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] typically involves the reaction of 2,2’-oxybis(5-nitroaniline) with sodium azide under specific conditions. The nitro groups are reduced to amino groups, which then react with sodium azide to form the tetrazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tetrazole rings or the aniline groups.

    Substitution: The tetrazole rings and aniline groups can participate in substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the tetrazole rings or aniline groups.

Scientific Research Applications

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] involves its interaction with various molecular targets. The tetrazole rings can participate in hydrogen bonding and electrostatic interactions, making the compound useful in binding studies and as a ligand in coordination chemistry. The pathways involved depend on the specific application, such as its role in catalysis or as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1H-tetrazol-1-yl)aniline
  • 4-(1H-Tetrazol-5-yloxy)aniline
  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Uniqueness

2,2’-Oxybis[5-(1H-tetrazol-1-yl)aniline] is unique due to its oxygen bridge connecting two aniline groups, each substituted with a tetrazole ring. This structure imparts specific properties, such as enhanced stability and potential for diverse chemical modifications, making it distinct from other similar compounds .

Properties

CAS No.

296793-69-6

Molecular Formula

C14H12N10O

Molecular Weight

336.31 g/mol

IUPAC Name

2-[2-amino-4-(tetrazol-1-yl)phenoxy]-5-(tetrazol-1-yl)aniline

InChI

InChI=1S/C14H12N10O/c15-11-5-9(23-7-17-19-21-23)1-3-13(11)25-14-4-2-10(6-12(14)16)24-8-18-20-22-24/h1-8H,15-16H2

InChI Key

TVTNSJKOWAWWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)OC3=C(C=C(C=C3)N4C=NN=N4)N

Origin of Product

United States

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